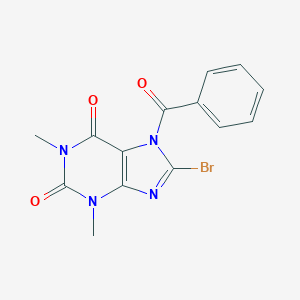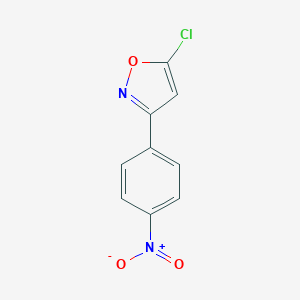
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. In cancer cells, it is believed to inhibit the growth and division of the cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth and division of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it a promising compound for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. One direction is the further optimization of the synthesis method to produce higher yields of the compound with minimal impurities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Another direction is the development of new antibiotics and antifungal agents based on the structure of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. This could lead to the development of new treatments for bacterial and fungal infections.
Finally, further studies are needed to explore the potential use of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in the treatment of cancer and Alzheimer's disease. This could lead to the development of new treatments for these diseases, which currently have limited treatment options.
Conclusion
In conclusion, 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. Its unique structure and potential biological activity make it a promising candidate for the development of new antibiotics, antifungal agents, and treatments for cancer and Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole involves the reaction of 4-nitroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with hydroxylamine to form the oxazole ring. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has been studied for its potential use in scientific research in various fields. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
Número CAS |
142598-83-2 |
|---|---|
Nombre del producto |
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole |
Fórmula molecular |
C9H5ClN2O3 |
Peso molecular |
224.6 g/mol |
Nombre IUPAC |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
Clave InChI |
MYYUWKAXHXVOLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Sinónimos |
5-CHLORO-3-(4-NITROPHENYL)ISOXAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




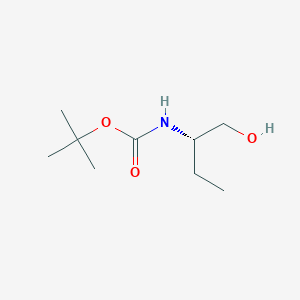

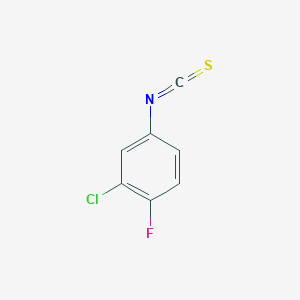
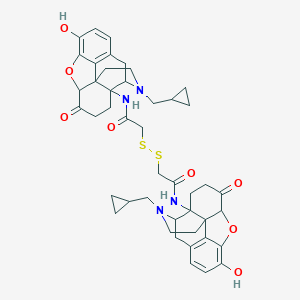
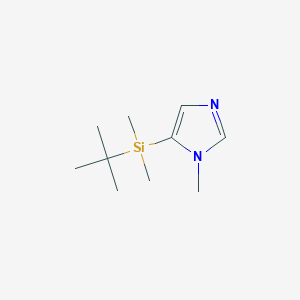

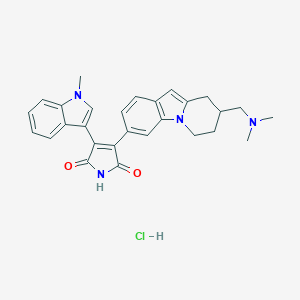
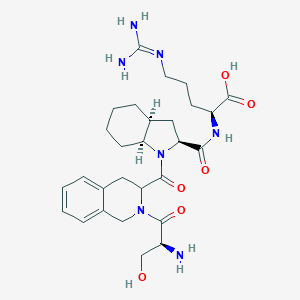
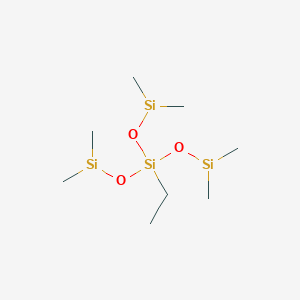
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
